molecular formula C2H3O2- B1210297 Acetate CAS No. 71-50-1

Acetate

Cat. No. B1210297
Key on ui cas rn: 71-50-1
M. Wt: 59.04 g/mol
InChI Key: QTBSBXVTEAMEQO-UHFFFAOYSA-M
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Patent
US07385085B2

Procedure details

A solution of 1.6 M n-butyllithium in hexanes (14.0 mL, 22.4 mmol) was added to a heterogeneous mixture of methyltriphenylphosphonium bromide (8.02 g, 22.4 mmol) in tetrahydrofuran (50 mL) at −10° C. After stirring for 30 min at −10° C., the yellow slurry was cooled to −78° C. and 3-oxo-cyclohexanecarboxylic acid 2-trimethylsilanyl-ethyl ester (3.41 mg, 14.1 mmol) in tetrahydrofuran (20 mL) was added. After stirring for 10 min at −78° C., the dry ice/acetone bath was removed and the heterogeneous mixture was stirred for 3 h, during which time the solution warmed to ambient temperature. The heterogeneous mixture was concentrated and the residue was flash chromatographed with 99:1, 49:1, 24:1, and 23:2 hexanes:etheyl acetate as the eluant to yield 3.38 g (100% yield) of 3-methylene-cyclohexanecarboxylic acid 2-trimethylsilanyl-ethyl ester as a clear oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
3-oxo-cyclohexanecarboxylic acid 2-trimethylsilanyl-ethyl ester
Quantity
3.41 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[CH3:6][Si:7]([CH3:21])([CH3:20])[CH2:8][CH2:9][O:10][C:11]([CH:13]1[CH2:18][CH2:17][CH2:16][C:15](=O)[CH2:14]1)=[O:12]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[C:11]([O-:12])(=[O:10])[CH3:13].[CH3:6][Si:7]([CH3:21])([CH3:20])[CH2:8][CH2:9][O:10][C:11]([CH:13]1[CH2:18][CH2:17][CH2:16][C:15](=[CH2:1])[CH2:14]1)=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
14 mL
Type
reactant
Smiles
Name
Quantity
8.02 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
3-oxo-cyclohexanecarboxylic acid 2-trimethylsilanyl-ethyl ester
Quantity
3.41 mg
Type
reactant
Smiles
C[Si](CCOC(=O)C1CC(CCC1)=O)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min at −10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the yellow slurry was cooled to −78° C.
STIRRING
Type
STIRRING
Details
After stirring for 10 min at −78° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the dry ice/acetone bath was removed
STIRRING
Type
STIRRING
Details
the heterogeneous mixture was stirred for 3 h, during which time the solution
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
The heterogeneous mixture was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed with 99:1, 49:1, 24:1, and 23:2 hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)[O-]
Name
Type
product
Smiles
C[Si](CCOC(=O)C1CC(CCC1)=C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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